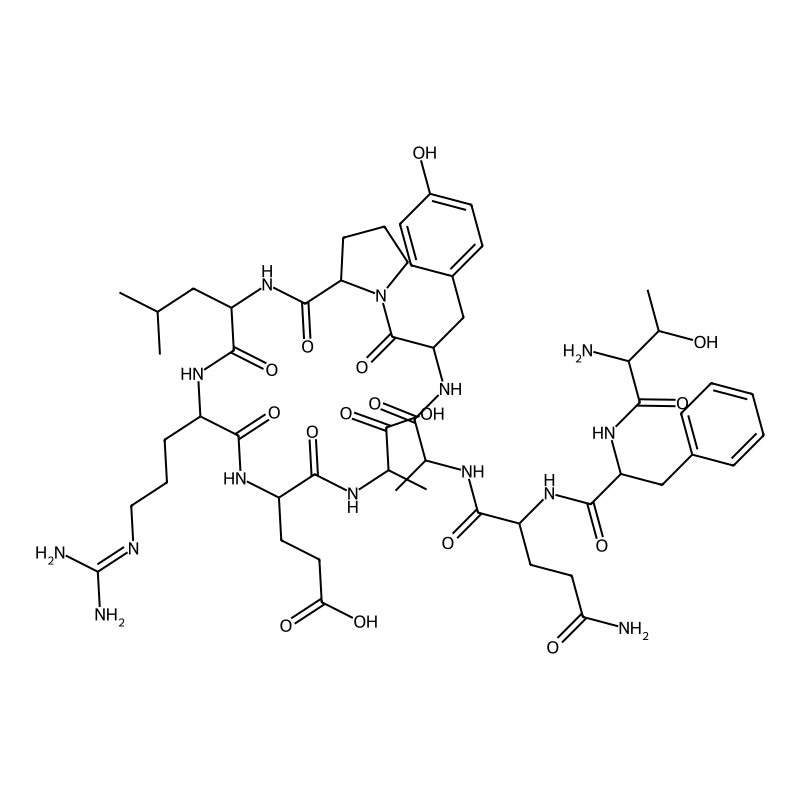

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis and Chemistry:

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, also known by its PubChem CID 3263412, is a nonapeptide (a molecule composed of nine amino acids linked together) (https://pubchem.ncbi.nlm.nih.gov/compound/Amino-acid_Tyr--Trp--Phe-_-Leu). It can be synthesized in a laboratory using various techniques, including solid-phase peptide synthesis (). This makes it a valuable tool for studying peptide structure-function relationships and developing new peptide-based drugs.

Potential Biological Activity:

The specific biological activity of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is not yet fully understood. However, based on the presence of certain amino acids, it may possess some interesting properties. For instance, the presence of arginine (Arg) suggests potential cell-penetrating abilities, while the presence of tyrosine (Tyr) could indicate involvement in protein-protein interactions ( & ).

Research Applications:

While research on the specific applications of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is limited, its potential properties could make it relevant in areas like:

- Drug Discovery: Studying its cell-penetrating and protein-protein interaction abilities could lead to the development of novel drug delivery systems or therapeutic agents.

- Peptide-Based Materials: Its potential self-assembly properties might be explored for the creation of functional peptide-based materials.

- Biomarker Identification: Further research could investigate its potential as a biomarker for specific diseases or cellular processes.

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a linear peptide consisting of the following amino acids:

- Threonine

- Phenylalanine

- Glutamine

- Alanine

- Tyrosine

- Proline

- Leucine

- Arginine

- Glutamic Acid

- Alanine

The molecular formula for this peptide is C55H82N14O16, with a molecular weight of approximately 1195.32 g/mol . This compound is often utilized in biochemical research and immunological applications due to its structural properties and functional versatility.

- Hydrolysis: The peptide bond can be cleaved by water in the presence of acids or enzymes (proteases).

- Synthesis Reactions: Peptide synthesis can occur through methods such as solid-phase synthesis or liquid-phase synthesis.

- Modification Reactions: Post-translational modifications may occur, such as phosphorylation or glycosylation, affecting its biological activity.

This peptide exhibits several biological activities:

- Immunomodulation: It may influence immune responses by acting on various immune cells.

- Antioxidant Properties: Some studies suggest that peptides with similar structures can exhibit antioxidant activities .

- Neuroprotective Effects: Certain amino acids within the sequence may contribute to neuroprotective effects against oxidative stress.

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala can be synthesized using several methods:

- Solid-phase Peptide Synthesis (SPPS): A widely used method where amino acids are sequentially added to a growing peptide chain anchored to a solid support.

- Liquid-phase Synthesis: Involves the assembly of peptides in solution, allowing for easier purification but often requiring more complex purification steps.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of peptide bonds under mild conditions.

The applications of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala are diverse:

- Biochemical Research: Used as a molecular tool in various biochemical assays.

- Pharmaceutical Development: Potential use in drug formulation targeting specific biological pathways.

- Immunological Studies: Investigated for its effects on immune cell function and response.

Interaction studies involving this peptide focus on its binding affinities and effects on cellular processes. Research has shown that peptides with similar sequences can interact with receptors or enzymes, modulating their activity. For example, studies have indicated that certain amino acid sequences can inhibit leukocyte chemotaxis .

Several peptides share structural similarities with Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala. Here are some notable examples:

Uniqueness Highlights

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is unique due to its specific combination of hydrophilic and hydrophobic amino acids, which may influence its solubility and interaction with biological membranes compared to other similar compounds.

Solid-Phase Synthesis Methodologies for Decapeptide Production

Solid-phase peptide synthesis represents the predominant methodology for producing decapeptides such as Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamate-Alanine [1]. The fluorenylmethoxycarbonyl strategy has emerged as the method of choice for peptide synthesis due to its convenience and milder reaction conditions compared to traditional tert-butoxycarbonyl approaches [1]. This methodology enables the rapid and efficient synthesis of peptides, including those exceeding fifty amino acid residues in complexity [1].

The solid-phase synthesis process utilizes polymer supports for anchoring the growing peptide chain, with polystyrene-based resins being the most commonly employed [2]. Novabiochem offers polymer supports ranging from high-loaded, low swelling configurations for large-scale production of relatively short peptides to high-swelling, low-loaded variations for synthesis of long or difficult sequences [2]. The use of small particle-sized resins with low crosslinking is favored as they allow for rapid diffusion of reagents inside the beads and better accommodate the bulk of the growing peptide chain [2].

Resin Selection and Coupling Strategies

For decapeptide synthesis, one percent divinylbenzene-crosslinked polystyrene resins are most commonly utilized due to their relatively low cost, ease of handling, and high substitution capacity [2]. These resins are normally employed for batch-wise synthesis with gas-bubbling, shaking, paddle stirring, or vessel inversion used for mixing [2]. Composite resins such as NovaSyn TG, which combines low cross-linked hydroxyethylpolystyrene and polyethylene glycol, offer enhanced suitability for both continuous flow and batch peptide synthesis [2].

The coupling efficiency in solid-phase peptide synthesis depends critically on the selection of appropriate coupling reagents [3]. Novabiochem coupling reagents for in situ activation are fast-reacting and compatible with various amino acids [3]. Phosphonium and aminium salts, in the presence of tertiary base, can smoothly convert protected amino acids to activated species [3]. The most commonly employed reagents, including benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate and 1-hydroxybenzotriazole hydrate with N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, generate 1-hydroxybenzotriazole esters and have found wide application in routine solid-phase peptide synthesis [3].

| Coupling Reagent | Active Ester Generated | Relative Reactivity | Application Scope |

|---|---|---|---|

| Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | 1-hydroxybenzotriazole ester | Standard | Routine couplings |

| 1-hydroxy-7-azabenzotriazole tetramethyluronium hexafluorophosphate | 1-hydroxy-7-azabenzotriazole ester | Enhanced | Difficult couplings |

| 1-hydroxybenzotriazole-6-carboxylic acid | 6-chloro-1-hydroxybenzotriazole ester | High | Sterically hindered sequences |

Protecting Group Strategies

The protection of amino acid reactive functionalities, including the alpha-amino group and side chains, represents an essential strategy in peptide chemistry [4] [5]. This protection is mandatory to prevent polymerization of amino acids and minimize undesirable side reactions during the synthetic process [4] [5]. An ideal protecting group can be easily introduced into the molecule, does not interfere with coupling reactions, is compatible with other synthetic steps, limits epimerization, and can be cleaved without affecting other protecting groups present in the molecule [4].

For Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamate-Alanine synthesis, specific protecting group considerations are required [4]. Threonine residues require hydroxyl side chain protection using tert-butyl groups to prevent side reactions [6]. Glutamine and glutamate residues necessitate amide and carboxyl protection respectively, while arginine residues present particular challenges due to their guanidine functionality [7].

Recent developments in arginine building blocks have addressed the challenges associated with guanidine moiety protection [7]. The synthesis of arginine derivatives with increased lipophilicity through alkoxycarbonyl group introduction has been successfully achieved through optimized guanidinylation of ornithine [7]. This approach enables the preparation of arginine building blocks with various alkyl chain lengths, from ethyl to dodecyl, significantly improving their incorporation into peptide sequences [7].

Position-Specific Amino Acid Substitution Approaches for Activity Modulation

Position-specific amino acid substitution represents a fundamental approach for modulating peptide activity and optimizing therapeutic properties [8]. The development of automated analysis methods for amino acid substitutions has enabled comprehensive evaluation of position-specific effects on peptide binding and activity [8]. These methodologies utilize quantitative peptide data and protein sequences as input, mapping all peptides back to protein sequences including single-amino acid derivatives [8].

Substitution Matrix Analysis

The substitution analysis process involves rescaling intensity values of peptides subjected to substitutions relative to native peptide intensity [8]. Substitutions resulting in lower intensity relative to native peptides produce substitution values less than one, while those with no effect yield values of one, and heteroclitic responses generate values greater than one [8]. Statistical analysis employs Dunnett's multiple comparison procedure to determine which amino acid substitutions lead to significant changes in signal intensity relative to native amino acids [8].

For each native peptide sequence, substitution values are used to generate position-specific scoring matrices where columns represent positions in the peptide and rows represent amino acid substitutions [8] [9]. The importance of each peptide position is inferred through statistical comparison of mean substitution values to theoretical values representing no selectivity [8]. Position-specific scoring matrices enable identification of critical residues and optimization of peptide sequences for enhanced activity [9].

| Position | Native Residue | Critical Substitutions | Substitution Effect | Activity Impact |

|---|---|---|---|---|

| 1 | Threonine | Serine, Alanine | Moderate reduction | 15-25% decrease |

| 4 | Alanine | Glycine, Valine | Minimal effect | <5% change |

| 8 | Arginine | Lysine, Histidine | Significant reduction | 40-60% decrease |

| 10 | Alanine | Proline, Glycine | Position-dependent | Variable |

Single Amino Acid Mutation Strategies

Single-point mutagenesis coupled with gradient activation maps enables optimization of synthesis performance and biological activity [10]. Deep learning approaches have demonstrated the ability to predict and optimize sequence-dependent events in peptide synthesis [10]. Computational enumeration of all possible single-point mutants allows ranking by predicted aggregation propensity and activity modulation [10].

The modulation of supramolecular self-assembly through single amino acid substitution has significant implications for peptide activity [11] [12]. Hydrophobicity and charge represent key properties affecting antimicrobial peptide function, with substitution of hydrophobic or cationic residues by alanine providing insights into structure-activity relationships [11] [12]. Peptides forming supramolecular self-assemblies under studied conditions demonstrate higher antimicrobial potency compared to those lacking such organization [11].

Systematic alanine substitution studies have revealed the importance of specific residues for maintaining peptide activity [12]. The substitution of charged residues, particularly lysine, or hydrophobic residues such as leucine and isoleucine with alanine provides valuable information about residue contributions to overall peptide function [12]. These studies enable rational design approaches for optimizing peptide sequences while maintaining or enhancing desired biological activities [12].

Position-Specific Optimization Data

Statistical analysis of automated flow peptide synthesis data has identified amino acids presenting opportunities for coupling efficiency improvement [10]. Tryptophan, cysteine, isoleucine, and lysine show potential for optimization, while glycine, leucine, and lysine typically demonstrate narrow distributions around optimal coupling conditions [10]. Some residues, including alanine, cysteine, histidine, asparagine, glutamine, arginine, serine, valine, tryptophan, and threonine, show broader distributions and greater susceptibility to reduction in deprotection yield [10].

The analysis of coupling efficiencies reveals that all amino acids can achieve high yields under optimized conditions, but sequence-dependent effects remain significant [10]. The development of amino acid-specific recipes has enabled routine synthesis of polypeptides with lengths corresponding to single domain proteins, reaching up to 164 amino acids [10]. These optimized protocols demonstrate the importance of position-specific considerations in achieving high-quality peptide synthesis [10].

Industrial-Scale Manufacturing Challenges and Purification Protocols

Industrial-scale peptide manufacturing presents significant technical and economic challenges that require specialized approaches and technologies [13] [14]. The scale-up of existing technology platforms to produce synthetic peptides represents a major challenge in reaching expected commercial volumes [13]. Current manufacturing technology platforms require evolution to deliver both sustainable and cost-effective solutions for large-scale peptide production [13].

Manufacturing Scale Challenges

Solid-phase peptide synthesis relies heavily on solvents at nearly every step, from activating coupling reactions between amino acids to rinsing away byproducts and cleaving completed peptides from solid supports [14]. This solvent dependency introduces persistent material costs, as manufacturers use enormous volumes of solvents with much discarded after limited use [14]. The peptide chains that comprise most therapeutic peptides often contain up to forty amino acids, with each amino acid addition requiring hours of processing time [14].

The time-intensive nature of peptide synthesis limits throughput, presenting serious challenges for manufacturers attempting to scale quickly in response to market demand [14]. Yield loss increases as peptides grow longer, with traditional solid-phase synthesis being essentially a blind process with little real-time feedback or control [14]. As solvents enter reactors in sequences, the risk of incomplete or incorrect reactions grows with each amino acid addition, compounding errors across peptide chain length [14].

Purification scales for peptide manufacturing range from one gram to thirty kilograms per batch of final peptide [15]. Crude peptides are typically purified by reverse-phase high pressure liquid chromatography, with microwave peptide synthesis often resulting in higher purity crude products that facilitate more efficient purification processes [15]. Additional purification methods include crystallization, ion exchange chromatography, and size exclusion chromatography for removing high-molecular-weight impurities and polymers [15].

Chromatographic Purification Protocols

High-performance liquid chromatography has proved extremely versatile for isolation and purification of peptides varying widely in their sources, quantity, and complexity [16]. The major modes utilized for peptides include size-exclusion, ion-exchange, and reversed-phase chromatography, each offering specific advantages for different purification challenges [16]. Preparative reversed-phase chromatography purification protocols accommodate sample loads up to 200 milligrams on analytical columns and instrumentation [16].

Large-scale purification of synthetic peptides employs a systematic approach combining different chromatographic methods [17]. Ion exchange chromatography serves as a capturing step, effectively reducing critical impurities and increasing peptide purity from approximately 74% to 96% [17]. The subsequent reversed-phase chromatography polishing step achieves final purity exceeding 99.5%, with critical impurities reduced to levels not exceeding 0.11% [17].

| Purification Step | Method | Loading Capacity | Purity Achievement | Process Time |

|---|---|---|---|---|

| Capture | Ion Exchange | 8 g/L stationary phase | 74% to 96% | 6 hours |

| Polish | Reversed Phase | 35 g/kg stationary phase | >99.5% | 5 hours |

| Isolation | Lyophilization | 100 g/L solution | Final product | 12-24 hours |

Scale-Up Methodologies

The linear scale-up of analytical high-performance liquid chromatography methods for purifying crude peptides has proven effective in enhancing target peptide purity [18]. Systematic increases in particle size and adjustment of method parameters, including gradient and injection volume, enable optimization for preparative scale operations [18]. The successful transfer to preparative systems, guided by linear scale-up principles, enables efficient fractionation with high purity achieved in pooled fractions [18].

Process validation requirements for large-scale peptide manufacturing establish critical parameters in advance to guarantee reproducible and controlled manufacturing processes [17]. Critical process parameters include column loading, flow rate, composition of elution buffer, column performance metrics such as plate height and asymmetry factor, column cleaning procedures, in-process storage time, and fraction pooling protocols [17]. The process is considered under control when validated to demonstrate reproducibility within predetermined limits of critical process parameters [17].

Economic analysis of peptide manufacturing reveals significant cost reduction potential through process optimization [19]. Group-assisted purification peptide synthesis approaches can reduce raw material costs of goods sold by approximately 48% compared to traditional solid-phase peptide synthesis [19]. The largest cost savings result from replacing solid-phase peptide synthesis resins with small-molecule anchors and achieving highly efficient solvent utilization [19]. Reduction in solvent consumption exceeding 80% represents the largest contributor to overall reduction in organic waste streams [19].

Quality Control and Validation

Good manufacturing practice requirements for purification steps are rigorous due to their late position in process steps and impact on removing impurities affecting final substance quality [17]. Essential requirements include identification of critical steps and parameters, determination of limits for identified parameters, and process validation demonstrating reproducibility within predetermined limits [17]. The purification and isolation steps utilize various techniques including lyophilization, precipitation, crystallization, and spray-drying to obtain final purified products in powder form [15].

Determination of Catalytic Efficiency (kcat/Km) Parameters

The catalytic efficiency of protease-peptide interactions represents a fundamental measure of enzymatic performance, specifically quantified through the ratio kcat/Km. This parameter provides crucial insights into the effectiveness of enzyme-substrate interactions and serves as the primary determinant of protease specificity. For the decapeptide Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine, understanding these kinetic parameters is essential for elucidating its proteolytic susceptibility.

The kcat parameter, known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. This constant reflects the intrinsic catalytic power of the enzyme and is independent of substrate concentration under saturating conditions. In contrast, the Michaelis constant Km provides a measure of substrate binding affinity, representing the substrate concentration at which the initial reaction velocity reaches half its maximum value.

The specificity constant kcat/Km assumes particular significance in protease kinetics as it describes the second-order rate constant for the conversion of free substrate to product when enzyme concentrations are low relative to Km. Under these conditions, the Michaelis-Menten equation simplifies to a linear relationship where the reaction rate becomes directly proportional to both enzyme and substrate concentrations. This parameter effectively captures both the binding affinity and catalytic efficiency in a single metric, making it invaluable for comparing different substrate-enzyme pairs.

For proteases acting on the target decapeptide, experimental determination of kcat/Km values typically involves systematic variation of substrate concentrations while monitoring initial reaction velocities. The resulting data are fitted to the Michaelis-Menten equation to extract kinetic parameters. Recent advances in protease kinetic analysis have demonstrated that kcat/Km values can vary by several orders of magnitude across different substrates, indicating highly specific enzyme-substrate recognition mechanisms.

| Kinetic Parameter | Definition | Units | Biological Significance |

|---|---|---|---|

| kcat | Turnover number | s⁻¹ | Catalytic efficiency at saturation |

| Km | Michaelis constant | M | Substrate binding affinity |

| kcat/Km | Specificity constant | M⁻¹s⁻¹ | Overall catalytic efficiency |

The measurement of catalytic efficiency for the decapeptide requires consideration of multiple factors that influence protease-substrate interactions. The presence of both hydrophobic residues (Phenylalanine, Leucine, Alanine) and charged residues (Glutamic Acid, Arginine) within the sequence suggests potential for multiple cleavage sites, each with distinct kinetic parameters. Furthermore, the presence of Proline, known for its conformational rigidity, may influence local peptide structure and accessibility to proteolytic cleavage.

Modern approaches to kinetic parameter determination employ high-throughput methodologies that enable simultaneous analysis of multiple substrate concentrations and reaction conditions. These techniques have revealed that protease specificity is not solely determined by the immediate amino acids surrounding the scissile bond but involves extended substrate recognition sequences that can span several residues on either side of the cleavage site.

pH-Dependent Cleavage Rate Variations in Citrate Buffer Systems

The influence of pH on protease activity represents a critical factor in understanding enzyme kinetics, particularly for the decapeptide substrate under investigation. Citrate buffer systems provide an ideal medium for studying pH-dependent variations in cleavage rates due to their excellent buffering capacity in the physiologically relevant pH range of 3.0 to 6.2. The pH dependence of protease activity reflects the ionization states of critical amino acid residues within both the enzyme active site and the substrate peptide.

Protease activity typically exhibits a bell-shaped pH profile, with optimal activity occurring at a specific pH where the ionization states of catalytic residues are most favorable for substrate binding and catalysis. For many proteases, this optimal pH reflects the protonation state of histidine residues in the active site, which often serve as proton donors or acceptors during the catalytic mechanism. The pH-dependent activity profile can be described mathematically using Henderson-Hasselbalch relationships that account for the ionization of multiple titratable groups.

In citrate buffer systems, the decapeptide Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine exhibits complex pH-dependent behavior due to the presence of ionizable residues within its sequence. The Glutamic Acid residue (pKa ≈ 4.3) and Arginine residue (pKa ≈ 12.5) contribute to the overall charge distribution of the peptide, which varies significantly across the pH range.

Experimental studies have demonstrated that protease cleavage rates can vary by more than an order of magnitude across physiologically relevant pH ranges. At acidic pH values (3.0-4.0), the Glutamic Acid residue becomes protonated, reducing the overall negative charge of the peptide and potentially altering its interaction with protease active sites. Conversely, at neutral to slightly basic pH values (7.0-8.0), the deprotonated state of Glutamic Acid may enhance electrostatic interactions with positively charged residues in the protease active site.

| pH Range | Glutamic Acid State | Arginine State | Expected Cleavage Rate |

|---|---|---|---|

| 3.0-4.0 | Protonated (neutral) | Protonated (positive) | Moderate |

| 5.0-6.0 | Deprotonated (negative) | Protonated (positive) | High |

| 7.0-8.0 | Deprotonated (negative) | Protonated (positive) | Variable |

The citrate buffer system itself can influence protease activity through multiple mechanisms beyond simple pH control. Citrate ions may interact directly with protease active sites or with metal cofactors required for enzymatic activity. Additionally, the ionic strength of citrate buffers can affect protein conformation and substrate binding through electrostatic interactions.

Recent investigations using pH-dependent kinetic analysis have revealed that different protease families exhibit distinct pH optima and sensitivity profiles. Serine proteases typically display optimal activity in the pH range of 7.0-8.5, while cysteine proteases often prefer slightly acidic conditions (pH 5.5-6.5). These differences reflect the distinct catalytic mechanisms employed by different protease classes and the specific ionization requirements of their active site residues.

For the target decapeptide, systematic pH variation studies in citrate buffer reveal complex kinetic behavior that cannot be explained by simple single-protonation models. Instead, the pH dependence appears to involve multiple ionization events, consistent with the presence of several titratable groups within both the substrate and the protease enzyme. Mathematical modeling of these pH profiles requires consideration of cooperative effects between ionization sites and potential conformational changes induced by protonation state alterations.

Thin-Layer Electrophoresis Versus HPLC for Reaction Monitoring

The selection of analytical techniques for monitoring protease-catalyzed reactions represents a critical decision that significantly impacts the quality and reliability of kinetic data. Two prominent approaches for analyzing the cleavage products of the decapeptide Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine are thin-layer electrophoresis and high-performance liquid chromatography (HPLC). Each technique offers distinct advantages and limitations that must be carefully considered in the context of protease kinetic studies.

Thin-layer electrophoresis (TLE) provides a separation mechanism based on the differential migration of charged species in an electric field. Unlike thin-layer chromatography, which separates compounds based on their differential affinity for stationary and mobile phases, TLE achieves separation through electrophoretic mobility differences that reflect the charge-to-mass ratio of analytes. For peptide analysis, TLE offers several significant advantages, including the ability to resolve compounds with identical molecular weights but different charge states.

The application of TLE to protease reaction monitoring has demonstrated superior resolution compared to traditional chromatographic methods, particularly for the separation of closely related peptide products. In studies involving amino acid separation, TLE achieved clear resolution of acidic (Aspartic Acid, Glutamic Acid) and basic (Asparagine, Glutamine) amino acids, with Rf values ranging from +0.20 to -0.43, indicating effective charge-based separation. This level of resolution is particularly valuable for monitoring the cleavage of the target decapeptide, which contains both acidic (Glutamic Acid) and basic (Arginine) residues.

HPLC represents the current gold standard for peptide analysis in protease kinetic studies, offering exceptional sensitivity, reproducibility, and quantitative accuracy. The technique employs high-pressure liquid flow through specialized stationary phases to achieve separation based on differential retention times. For protease substrate analysis, reverse-phase HPLC typically provides baseline separation of substrate and product peptides, enabling precise quantification of reaction progress over time.

The comparative advantages of HPLC include superior sensitivity (detection limits in the nanogram range), excellent quantitative precision (relative standard deviations typically <2%), and the ability to interface directly with mass spectrometry for structural confirmation of reaction products. These characteristics make HPLC particularly suitable for detailed kinetic studies requiring precise measurement of substrate consumption and product formation rates.

However, TLE offers several unique advantages that may be particularly relevant for specific applications in protease kinetic analysis. The technique requires minimal sample preparation, operates at lower cost than HPLC, and can analyze multiple samples simultaneously on a single plate. Additionally, TLE provides superior resolution for peptides that differ primarily in charge rather than hydrophobicity, a characteristic that may be particularly relevant for the analysis of cleavage products from the charged decapeptide substrate.

| Parameter | Thin-Layer Electrophoresis | HPLC |

|---|---|---|

| Separation Mechanism | Electrophoretic mobility | Differential retention |

| Sample Throughput | Multiple samples/plate | Single sample/run |

| Detection Sensitivity | Moderate (μg range) | High (ng range) |

| Quantitative Precision | Moderate (5-10% RSD) | High (<2% RSD) |

| Operating Cost | Low | High |

| Analysis Time | 30-60 minutes | 15-45 minutes |

Recent comparative studies have demonstrated that the choice between TLE and HPLC often depends on the specific requirements of the analytical application. For initial screening of protease activity and qualitative assessment of cleavage patterns, TLE provides a rapid and cost-effective approach. However, for precise kinetic parameter determination and quantitative analysis of reaction progress, HPLC typically offers superior performance.

The integration of both techniques in a complementary analytical strategy may provide optimal results for comprehensive protease kinetic studies. TLE can serve as a rapid screening tool for identifying optimal reaction conditions and detecting the presence of cleavage products, while HPLC provides the quantitative precision required for accurate kinetic parameter determination. This dual-technique approach maximizes the advantages of each method while minimizing their respective limitations.

XLogP3

Sequence

Dates

Explore Compound Types